2-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
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Description
2-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 2-CPB and is a sulfonamide derivative. The chemical structure of 2-CPB is shown below:
Scientific Research Applications
Organic Synthesis
Imidazole derivatives serve as versatile building blocks in organic synthesis. Researchers have used them to create complex molecules with specific functionalities. Here’s an application related to synthesis:
- Hydromethylation : Imidazole-containing compounds can participate in hydromethylation reactions, leading to valuable products. For instance, they’ve been applied to methoxy-protected Δ8-THC and cholesterol .
Sustainable Chemistry
Efforts to develop sustainable synthetic methods have led to innovative approaches. Our compound can contribute to this field:
- Electro-Oxidative Ring Opening : Researchers have reported an electro-oxidative method for the ring opening of imidazopyridine derivatives. This mild protocol produces N-(pyridin-2-yl)amide derivatives, demonstrating good functional group tolerance .
Kinase Inhibition
Imidazole-based compounds have shown promise as kinase inhibitors. Here’s a relevant application:
- Dual ALK and ROS1 Inhibition : A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as dual inhibitors for ALK and ROS1 kinases. These compounds hold potential in cancer therapy .
Computational Chemistry
Lastly, computational studies can provide insights into our compound’s behavior:
Synthesis and therapeutic potential of imidazole containing compounds Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov alkene hydromethylation Easy Access to N-(Pyridin-2-yl)benzamides through Electro-Oxidative Ring Opening Piperidine Derivatives: Recent Advances in Medicinal Chemistry
properties
IUPAC Name |
2-chloro-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c18-15-5-1-2-6-16(15)24(22,23)20-13-14-8-11-21(12-9-14)17-7-3-4-10-19-17/h1-7,10,14,20H,8-9,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJSSJAUXARVMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide |
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